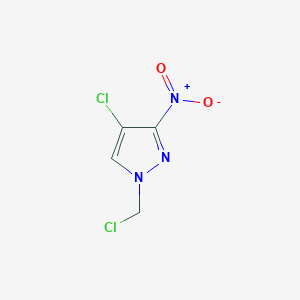![molecular formula C5H9F2NO B3002056 [(2S)-4,4-difluoropyrrolidin-2-yl]methanol CAS No. 771473-90-6](/img/structure/B3002056.png)
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2S)-4,4-difluoropyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C5H9F2NO . It is also known as (S)- (4,4-Difluoropyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Two of the carbon atoms in the ring are substituted with fluorine atoms, and one of the carbon atoms is connected to a methanol group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 137.13 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Applications De Recherche Scientifique
Catalytic Applications
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol has been explored in the synthesis of nickel complexes with bidentate N,O-type ligands. These complexes have been used in the catalytic oligomerization of ethylene, demonstrating their potential in industrial applications (Kermagoret & Braunstein, 2008).
Biocatalysis
In biocatalysis, this compound has been used in the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, showing high efficiency and green chemistry applications (Chen et al., 2021).
Membrane Studies
Research has shown that methanol can significantly impact lipid dynamics in biological and synthetic membranes, which is critical for understanding membrane-associated processes and drug delivery systems (Nguyen et al., 2019).
Chiral Intermediate Production
The compound has been utilized in the production of chiral intermediates for pharmaceuticals, such as the anti-allergic drug Betahistine, showcasing its role in stereoselective synthesis (Ni et al., 2012).
Ligand in Chemical Synthesis
It has been used as a ligand in enantioselective alkynylation of cyclic imines, emphasizing its utility in asymmetric synthesis and organic chemistry (Munck et al., 2017).
Gas Sensing Technology
Developments in gas sensing technology have utilized this compound for the detection of methanol, which is crucial for environmental monitoring and healthcare applications (Zheng et al., 2019).
Solubility and Thermodynamic Studies
Studies on the solubility and thermodynamic properties of related pyrrolidine compounds in various solvents provide insights into their physicochemical properties and potential applications (Duan et al., 2015).
Safety and Hazards
The safety data sheet for “[(2S)-4,4-difluoropyrrolidin-2-yl]methanol” indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such as prolyl endopeptidase . This enzyme plays a crucial role in the degradation of proline-containing peptides, and its inhibition can lead to various physiological effects.
Mode of Action
For instance, it might bind to the active site of an enzyme, thereby altering its function .
Biochemical Pathways
Related compounds have been implicated in one-carbon assimilation pathways . These pathways are crucial for the metabolism of one-carbon compounds like methanol, and alterations in these pathways can have significant downstream effects.
Pharmacokinetics
Similar compounds have been shown to undergo extensive metabolism, transforming into various metabolites in humans . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with targets . Therefore, these factors should be carefully considered when studying the compound’s mechanism of action.
Propriétés
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGRNYDDKFZIR-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)
![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)
![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)



![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)





![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)